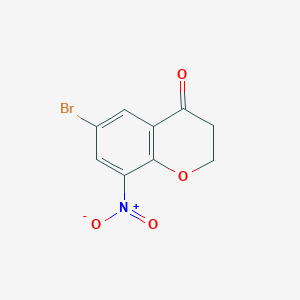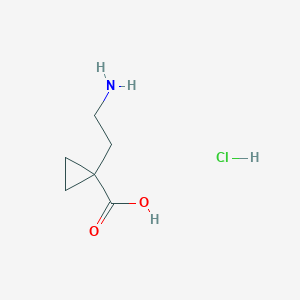
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is a cyclic amino acid analog . It has a molecular weight of 165.62 . It is a solid substance and is stored at refrigerator temperatures .
Molecular Structure Analysis
The molecular formula of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is C6H12ClNO2 . The structure includes a cyclopropane ring with an aminoethyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 165.62 . and is stored at refrigerator temperatures .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis of Cyclopropane Derivatives : Ghosh et al. (2023) described a method to access 2-nitrocyclopropanes, which can be converted into cyclopropyl-amino acids, highlighting the chemical versatility of cyclopropane derivatives in synthesis (Ghosh et al., 2023).
- Biocatalytic Asymmetric Synthesis : Zhu et al. (2018) reported the biocatalytic synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key intermediate in drug research, using a newly isolated strain of Sphingomonas aquatilis, demonstrating the potential for efficient, enantioselective synthesis of ACCA derivatives (Zhu et al., 2018).
Biological Activities and Applications
- Natural Product Synthesis and Biological Activities : Coleman and Hudson (2016) discussed the isolation, synthesis, and biological activities of natural compounds containing the cyclopropane moiety, including antimicrobial and antitumoral properties, underscoring the significance of 1-aminocyclopropane-1-carboxylic acid derivatives in medicinal chemistry (Coleman & Hudson, 2016).
- Enzymatic Inhibition Studies : Research on cyclopropane-1,1-dicarboxylic acid and its derivatives showed inhibition of the apple 1-aminocyclopropane-1-carboxylic acid oxidase, presenting a new avenue for the study of enzyme inhibitors and their potential applications in agriculture and medicine (Dourtoglou & Koussissi, 2000).
Plant Physiology and Ethylene Production
- Role in Plant Stress Responses : Tiwari et al. (2018) explored the application of ACC deaminase-producing beneficial rhizobacteria to mitigate drought and salt stress in Panicum maximum Jacq., highlighting the role of ACC in plant stress physiology and its potential in enhancing agricultural productivity under stress conditions (Tiwari et al., 2018).
- ACC as a Signaling Molecule : Vanderstraeten and Van Der Straeten (2017) reviewed the accumulation and transport of ACC in plants, emphasizing its role beyond being an ethylene precursor, including acting as a signaling molecule in various plant processes. This opens up new research avenues in plant biology and agronomic applications (Vanderstraeten & Van Der Straeten, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-4-3-6(1-2-6)5(8)9;/h1-4,7H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPRQMRSERJNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)
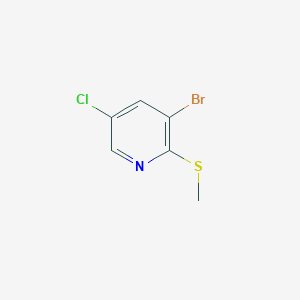
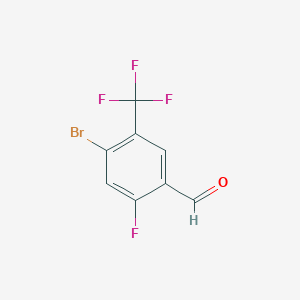
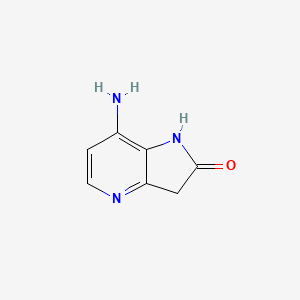
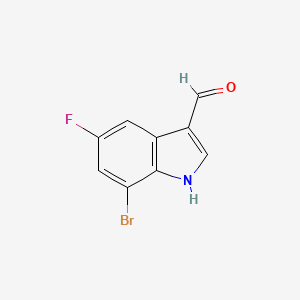
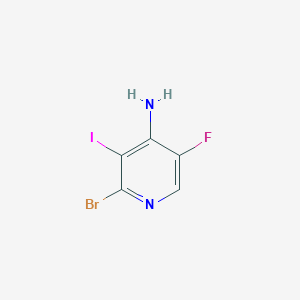
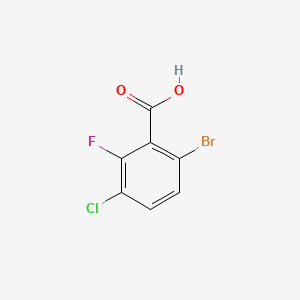
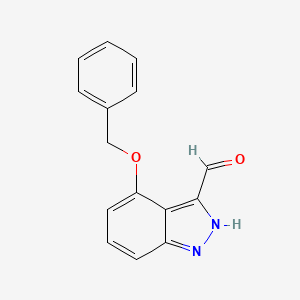
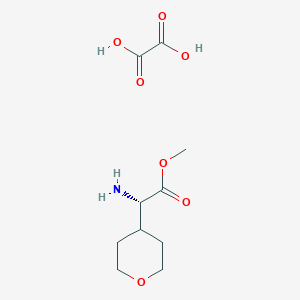
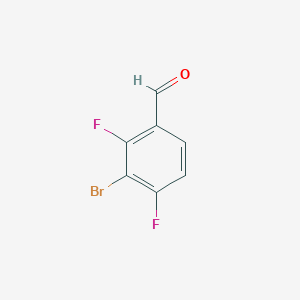
![6-Amino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1378424.png)
![Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate](/img/structure/B1378426.png)
![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride](/img/structure/B1378428.png)
